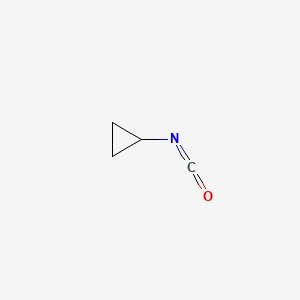
3,5-二氟吡啶
描述
3,5-Difluoropyridine is an organic compound with the chemical formula C5H3F2N. It is a colorless liquid that is soluble in water and most organic solvents. This compound is primarily used as an important raw material in organic synthesis, including the synthesis of pesticides, pharmaceuticals, and other organic compounds .
科学研究应用
3,5-Difluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a chemical reagent for analysis and chemical research.
Medicine: It is used in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of pesticides and other industrial chemicals.
作用机制
Target of Action
3,5-Difluoropyridine is a fluorinated pyridine derivative Fluorinated pyridines are generally known to interact with various biological targets due to their electron-withdrawing nature .
Mode of Action
Fluorinated pyridines are known to exhibit unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms . These properties can influence their interaction with biological targets.
Biochemical Pathways
Fluorinated pyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its boiling point (92-93°c), density (1256 g/mL at 25 °C), and form (liquid) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Fluorinated pyridines are known to have unique biological properties, suggesting that they may induce specific molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoropyridine. For instance, the compound is classified as highly flammable and an irritant, indicating that it should be handled and stored carefully to maintain its stability . Moreover, it is very toxic to aquatic life, suggesting that its release into the environment should be avoided .
生化分析
Biochemical Properties
3,5-Difluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the formation of fluorinated intermediates. The compound’s fluorine atoms can engage in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their stability and reactivity . For instance, 3,5-Difluoropyridine can act as a substrate for certain enzymes, leading to the formation of fluorinated metabolites that can be further utilized in metabolic pathways.
Cellular Effects
The effects of 3,5-Difluoropyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, 3,5-Difluoropyridine can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in metabolic processes, cell growth, and differentiation.
Molecular Mechanism
At the molecular level, 3,5-Difluoropyridine exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex. Additionally, 3,5-Difluoropyridine can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoropyridine can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or light . Long-term exposure to 3,5-Difluoropyridine can lead to cumulative effects on cellular function, including alterations in metabolic flux and enzyme activity. In vitro and in vivo studies have shown that the compound’s stability and reactivity can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3,5-Difluoropyridine in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and promote cell growth . At high doses, 3,5-Difluoropyridine can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and metabolism. Toxicological studies have highlighted the importance of careful dosage control to avoid adverse effects.
Metabolic Pathways
3,5-Difluoropyridine is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate the formation of fluorinated metabolites . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, 3,5-Difluoropyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, 3,5-Difluoropyridine can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3,5-Difluoropyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, 3,5-Difluoropyridine can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Difluoropyridine can be achieved through several methods:
Starting from Pyrimidine: Fluorine atoms are introduced to pyrimidine, followed by the addition of fluorine atoms to the 3 and 5 positions.
From 3,5-Difluoro Chloropyrimidine or 3,5-Difluoro Bromopyrimidine: These compounds react to form 3,5-Difluoropyridine.
Industrial Production Methods:
Hydrogenolysis of 2,4,6-Tribromo-3,5-Difluoropyridine: This method involves the rapid hydrogenolysis of 2,4,6-tribromo-3,5-difluoropyridine, resulting in a quantitative conversion to 3,5-Difluoropyridine with an isolated yield by distillation of 63%.
化学反应分析
Types of Reactions: 3,5-Difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF).
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used as a reagent.
Deamination: Sodium hydroxide (NaOH) is used as a reagent.
Major Products Formed:
Nucleophilic Substitution: 3,4-Difluoropyridine.
Deamination: 2,5-Difluoropyridine.
相似化合物的比较
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- 2,5-Difluoropyridine
- 3,5-Dibromopyridine
- 2,3-Difluoropyridine
- Pentafluoropyridine
- 4-(Trifluoromethyl)pyridine .
Uniqueness of 3,5-Difluoropyridine: 3,5-Difluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 3 and 5 positions of the pyridine ring enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications .
属性
IUPAC Name |
3,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXAZPPGFLETFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349074 | |
| Record name | 3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71902-33-5 | |
| Record name | 3,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-](/img/structure/B1298585.png)
![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)










![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)
